molecular formula C21H19ClF4N2O5S B2665369 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide CAS No. 451512-24-6

5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide

Cat. No.: B2665369
CAS No.: 451512-24-6
M. Wt: 522.9
InChI Key: HSYBYADBMDQVRK-UHFFFAOYSA-N
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Description

5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available reagents. One of the key intermediates, 1,4-dioxa-8-azaspiro[4.5]decane, can be synthesized from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane under specific reaction conditions . The final compound is obtained through subsequent sulfonylation and amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

5-(1,4-dioxa-8-azaspiro[4

Mechanism of Action

The mechanism of action of 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The spirocyclic structure may also contribute to the compound’s ability to bind to unique sites on biological molecules, affecting various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,4-dioxa-8-azaspiro[45]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide stands out due to its unique combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF4N2O5S/c22-16-3-1-13(21(24,25)26)11-18(16)27-19(29)15-12-14(2-4-17(15)23)34(30,31)28-7-5-20(6-8-28)32-9-10-33-20/h1-4,11-12H,5-10H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYBYADBMDQVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF4N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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